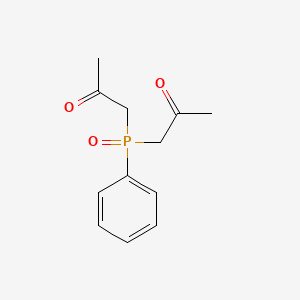
1,1'-(Phenylphosphoryl)di(propan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phenylphosphoryl)di(propan-2-one) is an organic compound characterized by the presence of a phenyl group attached to a phosphoryl group, which is further connected to two propan-2-one moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the propan-2-one moieties.
Phenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoryl group.
Phenylacetone: Similar in having a phenyl group attached to a carbonyl group but lacks the phosphoryl group.
Uniqueness
1,1’-(Phenylphosphoryl)di(propan-2-one) is unique due to the presence of both a phenyl group and a phosphoryl group, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
37506-13-1 |
|---|---|
Molekularformel |
C12H15O3P |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |
InChI |
InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
CXWZJWQGWUJAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




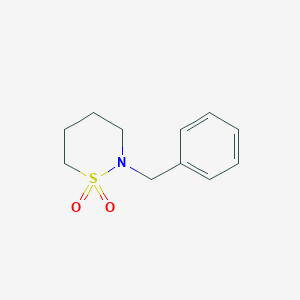

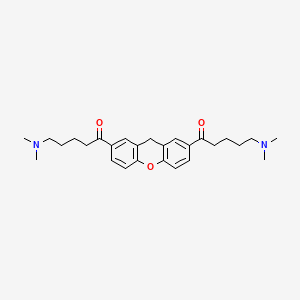
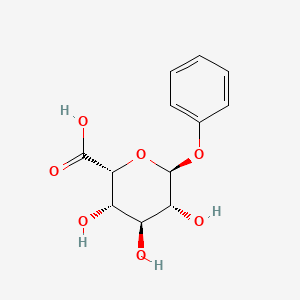
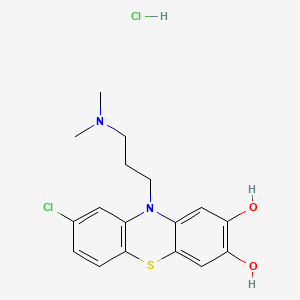

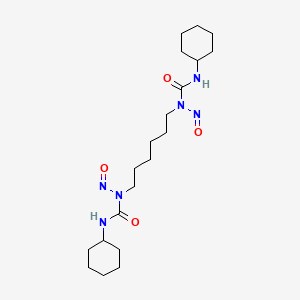
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
